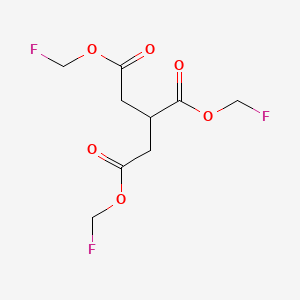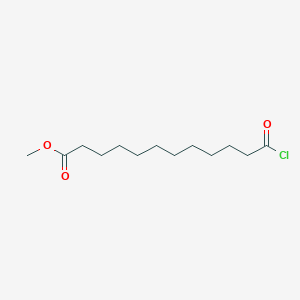
1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 2-methyl-4,8-dihydroxyisoquinoline under specific conditions, such as using palladium on carbon (Pd/C) as a catalyst and hydrogen gas . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. For instance, it may act on adrenergic receptors, influencing cardiovascular functions . The exact molecular pathways involved are still under investigation, and ongoing research aims to elucidate these mechanisms further .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride can be compared with other similar compounds, such as:
Phenylephrine Hydrochloride: Both compounds belong to the isoquinoline family and have similar structural features.
Tetrahydrozoline Hydrochloride: This compound is used as an ocular decongestant and shares some structural similarities with 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride.
Xylometazoline Hydrochloride: Another compound with a similar structure, used as a nasal decongestant.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12;/h2-4,10,12-13H,5-6H2,1H3;1H |
Clave InChI |
AAXRHMLDZOORPB-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C2=C(C1)C(=CC=C2)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)


![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
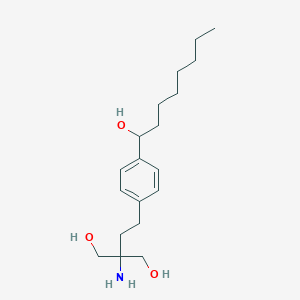
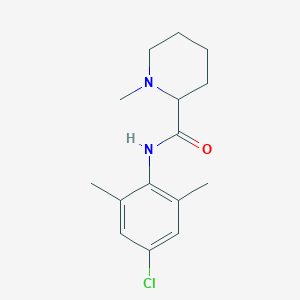
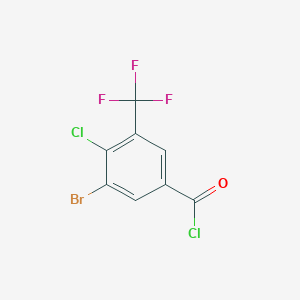
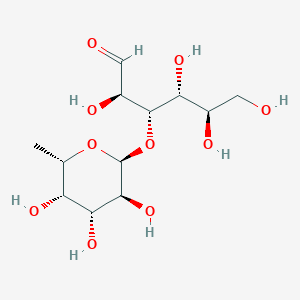
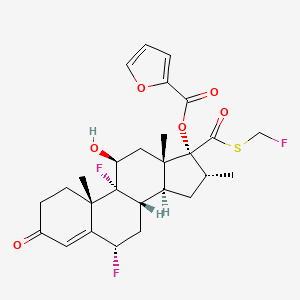
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
